1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one
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Overview
Description
1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring, a common structural motif in many pharmacologically active compounds, and a dimethylphenyl group, which can influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one typically involves the reaction of 3,4-dimethylbenzaldehyde with a suitable piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It serves as a tool for studying biological processes and interactions, particularly those involving piperidine-containing compounds.
Medicine: The compound is investigated for its potential pharmacological activities, including its effects on the central nervous system and its potential as a therapeutic agent.
Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The dimethylphenyl group can influence the compound’s binding affinity and selectivity for these targets. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one can be compared with other similar compounds, such as:
1-(3,4-Dimethylphenyl)-2-methyl-3-(pyrrolidin-1-yl)propan-1-one: This compound features a pyrrolidine ring instead of a piperidine ring, which can affect its chemical properties and biological activities.
1-(3,4-Dimethylphenyl)-2-methyl-3-(morpholin-1-yl)propan-1-one: The presence of a morpholine ring introduces different steric and electronic effects, influencing the compound’s reactivity and interactions.
1-(3,4-Dimethylphenyl)-2-methyl-3-(azepan-1-yl)propan-1-one: The larger azepane ring can alter the compound’s conformational flexibility and binding characteristics.
Properties
CAS No. |
4067-44-1 |
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Molecular Formula |
C17H25NO |
Molecular Weight |
259.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-2-methyl-3-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C17H25NO/c1-13-7-8-16(11-14(13)2)17(19)15(3)12-18-9-5-4-6-10-18/h7-8,11,15H,4-6,9-10,12H2,1-3H3 |
InChI Key |
ABURJHPEGTTZKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(C)CN2CCCCC2)C |
Origin of Product |
United States |
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